molecular formula C13H8Cl6 B565698 1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene CAS No. 17064-54-9

1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene

Cat. No.: B565698
CAS No.: 17064-54-9
M. Wt: 376.907
InChI Key: MLGHNAMZGTYPPT-UHFFFAOYSA-N
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Description

1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene is a chlorinated organic compound with the molecular formula C₁₃H₈Cl₆ It is known for its unique bicyclic structure, which includes a phenyl group and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 5-phenylbicyclo[2.2.1]hept-2-ene using chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more complex chlorinated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield phenyl-substituted derivatives, while reduction reactions may produce partially dechlorinated compounds.

Scientific Research Applications

1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of bicyclic structures.

    Biology: Researchers investigate its potential biological activity and interactions with biomolecules.

    Medicine: Studies explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the synthesis of other chlorinated organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene involves its interaction with molecular targets such as enzymes or receptors. The multiple chlorine atoms and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene
  • 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid
  • 5-Phenylbicyclo[2.2.1]hept-2-ene

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the presence of a phenyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and reactivity make it a valuable compound for various research applications.

Properties

IUPAC Name

1,2,3,4,7,7-hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl6/c14-9-10(15)12(17)8(7-4-2-1-3-5-7)6-11(9,16)13(12,18)19/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGHNAMZGTYPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747879
Record name 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17064-54-9
Record name 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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